molecular formula C19H20Cl2N2O3S B5070370 N-(3,4-dichlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide

N-(3,4-dichlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide

Cat. No.: B5070370
M. Wt: 427.3 g/mol
InChI Key: CBFCVNLCZZLJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a chemical compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

N-(3,4-dichlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide selectively binds to the adenosine A1 receptor and blocks its activation by adenosine. This receptor is a G protein-coupled receptor that is coupled to the inhibitory G protein, Gi. When activated by adenosine, the receptor inhibits the activity of adenylate cyclase, which reduces the production of cyclic AMP. This compound blocks this inhibitory effect, which leads to an increase in cyclic AMP production.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its antagonism of the adenosine A1 receptor. By blocking the inhibitory effect of this receptor, this compound increases the production of cyclic AMP. This can lead to a variety of effects, including increased neurotransmitter release, increased heart rate, and increased wakefulness.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dichlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor without affecting other adenosine receptors. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving N-(3,4-dichlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide. One area of interest is its potential use as a therapeutic agent for conditions such as narcolepsy and depression. Another area of interest is its role in the regulation of circadian rhythms. Additionally, this compound could be used to study the effects of other adenosine receptor antagonists and their potential therapeutic applications.

Synthesis Methods

The synthesis method of N-(3,4-dichlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide involves several steps. First, 3,4-dichlorophenylacetonitrile is reacted with thionyl chloride to form 3,4-dichlorophenylacetyl chloride. This is then reacted with 4-aminobenzamide to form N-(3,4-dichlorophenyl)-4-aminobenzamide. Finally, this compound is reacted with 2-methyl-1-piperidine sulfonyl chloride to form this compound.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been used in scientific research to study the adenosine A1 receptor. This receptor is involved in a variety of physiological processes, including sleep regulation, cardiovascular function, and neurotransmitter release. This compound has been used to investigate the role of the adenosine A1 receptor in these processes. It has also been used to study the effects of caffeine, which is a non-selective adenosine receptor antagonist.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3S/c1-13-4-2-3-11-23(13)27(25,26)16-8-5-14(6-9-16)19(24)22-15-7-10-17(20)18(21)12-15/h5-10,12-13H,2-4,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFCVNLCZZLJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.